molecular formula C14H10O B1294217 2-methyl-9H-fluoren-9-one CAS No. 2840-51-9

2-methyl-9H-fluoren-9-one

Cat. No. B1294217
CAS RN: 2840-51-9
M. Wt: 194.23 g/mol
InChI Key: KXXOMIPLRDTZCC-UHFFFAOYSA-N
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Description

2-methyl-9H-fluoren-9-one is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon consisting of a fluorene core with a methyl group and a ketone functional group. The fluorene core itself is composed of two benzene rings fused to a central cyclopentadiene ring. The molecular structure of fluorene derivatives, such as 2-methyl-9H-fluoren-9-one, often exhibits a planar conformation due to the conjugated system of pi electrons across the three rings, which can influence their physical, chemical, and optical properties.

Synthesis Analysis

The synthesis of fluorene derivatives can involve various chemical reactions and starting materials. For instance, 9-(2-methylaminophenyl)fluorene was synthesized by treating a dimethylaminophenyl-fluorenol compound with dry hydrogen bromide in acetic acid, indicating a method of introducing functional groups onto the fluorene core . Additionally, the synthesis of conjugated fluorene derivatives with extended pi systems, such as 2,7-bis(trimethylsilylethynyl)-(phenylethynyl)fluoren-9-one, was achieved through a heterocoupling reaction catalyzed by palladium and cuprous iodide, demonstrating the versatility of fluorene chemistry for creating complex, conjugated structures with potential optical applications .

Molecular Structure Analysis

The molecular structure of fluorene derivatives is characterized by the orientation of the substituent groups and the overall planarity of the molecule. For example, the 1,8-dimethyl derivative of 9H-fluoren-9-one was found to be closely planar with a mutual inclination between the benzene rings of 178.6 degrees, and the non-hydrogen atoms, except for the oxygen, were within 0.08 Å of the plane defined by the ring-joining carbons . This planarity is crucial for the conjugation and electronic properties of the molecule. Similarly, the fluorene unit in N-(9H-Fluoren-9-ylidene)-4-methylaniline was essentially planar, with intermolecular pi-pi interactions contributing to the supramolecular architecture in the crystal structure .

Chemical Reactions Analysis

Fluorene derivatives can undergo various chemical reactions, including conformational changes and intramolecular shifts. The conformational equilibrium of 9-(2-methylaminophenyl)fluorene was studied using dynamic NMR spectroscopy, revealing the stabilization of certain conformers due to interactions between the methylamino group and the fluorene ring . In another study, a substituted fluorenyl cation underwent an intramolecular hydride shift, demonstrating the reactivity of fluorene derivatives under specific conditions such as low temperature and strong acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorene derivatives are influenced by their molecular structure and substituent groups. The planarity of the molecule and the presence of conjugated systems can lead to significant optical properties, such as fluorescence. For instance, the synthesis of 2,7-substituted fluorenones and 9,9-disubstituted fluorene resulted in compounds with blue light-emitting fluorescence and important quantum yields, indicating potential applications in optoelectronic devices . The molecular structure, including bond lengths and angles, also affects the stability and reactivity of the compounds, as seen in the case of the 1,8-dimethyl derivative of 9H-fluoren-9-one .

Safety And Hazards

The safety information for 2-methyl-9H-fluoren-9-one indicates that it may be harmful if swallowed, inhaled, or in contact with skin . It may cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-methylfluoren-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O/c1-9-6-7-11-10-4-2-3-5-12(10)14(15)13(11)8-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXXOMIPLRDTZCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90951072
Record name 2-Methyl-9H-fluoren-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90951072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-9H-fluoren-9-one

CAS RN

2840-51-9, 77468-39-4
Record name 9H-Fluoren-9-one, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002840519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluoren-9-one, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077468394
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-9H-fluoren-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90951072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9H-FLUOREN-9-ONE, 2-METHYL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YC4Q582JNP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
J Song, F Wei, W Sun, K Li, Y Tian, C Liu, Y Li, L Xie - pstorage-acs-6854636.s3 …
All reactions were carried out using pre-dried glassware. Toluene was purified by distillation with sodium as the drying agent. All reactions were carried out under a carbon monoxide …
H Li, RY Zhu, WJ Shi, KH He, ZJ Shi - pstorage-acs-6854636.s3 …
Analytic Methods. 1H NMR and 13C NMR data were obtained on Bruker 400M nuclear resonance spectrometers unless otherwise specified. CDCl3 and CD3OD as solvent and …
FT IERS - researchgate.net
… A double-neck flask was charged with a mixture of 1-bromo-7-methoxy-2-methyl-9H-fluoren-9-one 14 (1.17 g, 3.85 mmol), 4-ethynylanisole (0.55 mL, 4.24 mmol), Pd(PPh3)4 (220 mg, …
Number of citations: 19 www.researchgate.net
Y Sakurai, K Ikai, K Hayakawa, Y Ogiwara… - Bulletin of the Chemical …, 2021 - journal.csj.jp
The catalytic intramolecular cyclization of acyl fluorides using a Pd(OAc) 2 /PCy 3 system is described. A wide range of 2-arylbenzoyl fluoride derivatives can be used as fluorenone …
Number of citations: 4 www.journal.csj.jp
N Yasuda, MA Huffman, GJ Ho, LC Xavier… - The Journal of …, 1998 - ACS Publications
… 6-Bromo-2-methyl-9H-fluoren-9-one (6). To a warm (80−82 C) two-phase mixture of a PhCl solution of 5 (29.0 g, 100 mmol, 200 mL) and superphosphoric acid (93 g, 996 mmol) was …
Number of citations: 42 pubs.acs.org
MAG Mateus - 2020 - search.proquest.com
Since pre-historic ages natural products are employed as medicine by humans. Combinatorial chemistry and high-through-put screening (HTS) process were presented, in the end of …
Number of citations: 2 search.proquest.com
JK Laha, KP Jethava, S Patel… - The Journal of Organic …, 2017 - ACS Publications
An unprecedented intramolecular acylation of unactivated pyridines via multiple C(sp 3 /sp 2 )–H functionalizations of a methyl, hydroxymethyl, or aldehyde group has been developed …
Number of citations: 32 pubs.acs.org
O Papaianina - 2020 - opus4.kobv.de
… However, our approach allowed us to obtain 2-methyl-9H-fluoren-9-one 9 in 72 % yield. In accordance with HPLC analysis no side products were observed (Figure 10). The remaining …
Number of citations: 4 opus4.kobv.de
R Ruzi, M Zhang, K Ablajan, C Zhu - The Journal of Organic …, 2017 - ACS Publications
An efficient deoxygenative radical cyclization reaction has been reported for the synthesis of fluorenones by employing various biarylcarboxylic acids via photoredox catalysis. Attractive …
Number of citations: 34 pubs.acs.org
JK Laha, U Gulati, Saima, T Schulte… - The Journal of Organic …, 2022 - ACS Publications
A simple approach for the intramolecular aroylation of electron-rich arenes under mild conditions has been developed. A pH-controlled polarity umpolung strategy can be used to …
Number of citations: 3 pubs.acs.org

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